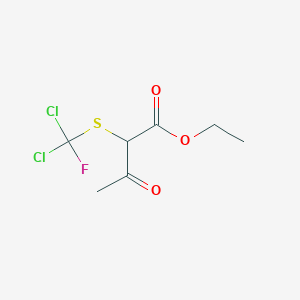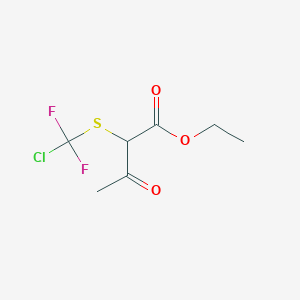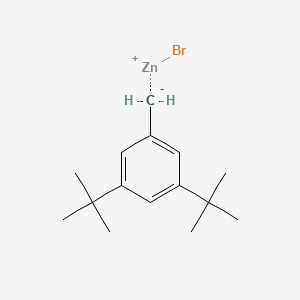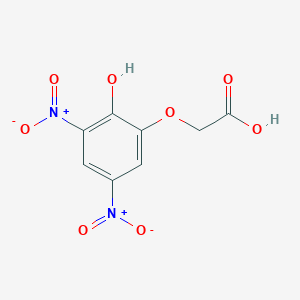
(2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene, also known as CTFE, is an organic compound that has been widely studied for its use in scientific research and laboratory experiments. It is a non-steroidal compound that is composed of a benzene ring with two chlorine atoms, one fluorine atom, and two oxygen atoms. CTFE has been found to be a versatile compound, with applications in both chemical and biological research.
Scientific Research Applications
(2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical pathways, and the development of new drugs. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleotides. In addition, (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene has been used in the study of biochemical pathways, such as the biosynthesis of fatty acids and the metabolism of carbohydrates. Finally, (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene has been used in the development of new drugs, including anti-cancer and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene is not fully understood, but it is believed to involve the formation of a covalent bond between the two chlorine atoms and the fluorine atom. This bond is believed to be responsible for the compound’s ability to bind to biological molecules and interfere with their function. The exact mechanism of action of (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene is still under investigation.
Biochemical and Physiological Effects
(2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase, which is involved in the production of inflammatory compounds. In addition, (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene has been found to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, compounds that are involved in inflammation and allergic reactions. (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
(2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene has several advantages for use in laboratory experiments. It is a non-steroidal compound, which means that it does not have the same potential for side effects as other compounds. In addition, (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene is relatively easy to synthesize and can be used in a variety of reactions. However, (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene also has some limitations. It is not as stable as other compounds, and can be easily degraded by light or air. In addition, (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene is not water soluble, which can make it difficult to use in certain experiments.
Future Directions
There are several possible future directions for (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene. One possible direction is to further investigate the biochemical and physiological effects of the compound, as well as its mechanism of action. In addition, (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene could be used to develop new drugs for the treatment of various diseases, such as cancer and inflammation. Finally, (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene could be used to develop new synthetic methods for the synthesis of organic compounds.
Synthesis Methods
(2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene can be synthesized using a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. The Williamson ether synthesis is the most commonly used method for synthesizing (2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene, and involves the reaction of a phenol with a chloroalkane in the presence of a base. The Grignard reaction involves the reaction of a halide with a metal halide, while the Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt.
properties
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethoxy)-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3O2/c16-14(17)15(18,19)21-13-8-6-12(7-9-13)20-10-11-4-2-1-3-5-11/h1-9,14H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOVQMLSGVXCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-1,1,2-trifluoroethoxy)-4-benzyloxy-benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-1-ol](/img/structure/B6296840.png)


![5-(Benzo[3,4-d]1,3-dioxolen-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6296864.png)
![(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride](/img/structure/B6296879.png)





![(2R)-1-[(t-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B6296933.png)


